![molecular formula C19H19IN2O3 B6042525 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6042525.png)
2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as IBTMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBTMBA is a white crystalline solid with a molecular formula of C21H22IN3O3 and a molecular weight of 499.32 g/mol. In
Wirkmechanismus
The mechanism of action of 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can induce the expression of tumor suppressor genes and inhibit the growth of cancer cells. 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been found to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins. By inhibiting HSP90, 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can induce the degradation of various oncogenic proteins and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of cancer cells by inhibiting the activity of HDACs and HSP90. 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. It has also been found to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its high purity and stability. 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can be synthesized with high yields and high purity, making it suitable for various lab experiments. However, one of the limitations of using 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is its high cost. 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a relatively expensive compound, which can limit its use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. One area of research is the development of more efficient synthesis methods for 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. Another area of research is the investigation of the potential use of 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been found to have anti-inflammatory and anti-oxidant properties, which could be explored further for their potential applications in the treatment of various diseases. Finally, the development of 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide derivatives with improved pharmacological properties could also be an area of future research.
Synthesemethoden
The synthesis of 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 3-iodobenzoic acid with tetrahydro-2-furanylmethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting intermediate is then treated with benzoyl chloride in the presence of triethylamine to yield 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. This synthesis method has been optimized to produce high yields of 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide with high purity.
Wissenschaftliche Forschungsanwendungen
2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of cancer treatment. 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[(3-iodobenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IN2O3/c20-14-6-3-5-13(11-14)18(23)22-17-9-2-1-8-16(17)19(24)21-12-15-7-4-10-25-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFMZYSUUXMJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.